Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
Overview
Description
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems. The presence of the piperidine and pyrrolopyridine rings in its structure makes it a valuable target for various scientific research applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other specialized products.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Mechanism of Action
The mechanism by which tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the spiro structure of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate and are often studied for their biological activity.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse applications in chemistry and medicine.
Uniqueness: this compound stands out due to its unique spiro structure, which combines elements of both piperidine and pyrrolopyridine rings. This combination provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYGXWYXLRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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